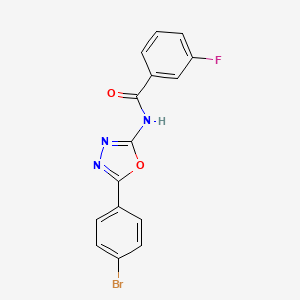

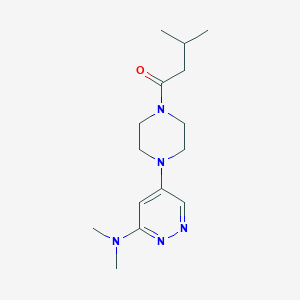

![molecular formula C9H10N2O2 B2724975 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 2377035-71-5](/img/structure/B2724975.png)

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a chemical compound with the IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It contains a pyrido[1,2-a]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The “3,4-dihydro” indicates that the compound has two additional hydrogen atoms, making the pyrimidine ring partially saturated. The “9-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 9-position of the fused ring system .Scientific Research Applications

Crystal Structure and Interaction with DNA

One study focused on the crystal structure of a related compound, 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, highlighting its potential in understanding molecular interactions with DNA. The research detailed the compound's ability to form hydrogen bonds and π-π stacking interactions, which are crucial for binding with DNA. This interaction suggests applications in designing drugs that target DNA or proteins associated with DNA (Zhang et al., 2013).

Organic Synthesis

The versatility of pyrido[1,2-a]pyrimidine derivatives in organic synthesis is evident in their use as intermediates for generating biologically active heterocyclic compounds. For instance, the Vilsmeier–Haack formylation of tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones leads to a variety of functionalized derivatives, indicating their utility in synthetic organic chemistry and the development of pharmaceuticals (Horváth et al., 1983).

Pharmacological Applications

Research into the biological activities of pyrido[1,2-a]pyrimidine derivatives has shown promising results. Studies on compounds like Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate explore their potential in exhibiting a wide spectrum of biological activities, which can be foundational for developing new therapeutics (Zavodnik et al., 2005).

Future Directions

Given the pharmacological potential of pyrimidine derivatives , future research could focus on exploring the biological activity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid and its derivatives. This could involve in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis and improve yield and purity.

Properties

IUPAC Name |

3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-3-1-5-11-6-2-4-10-8(7)11/h1,3,5H,2,4,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLRRXZXSSMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(=CC=CN2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

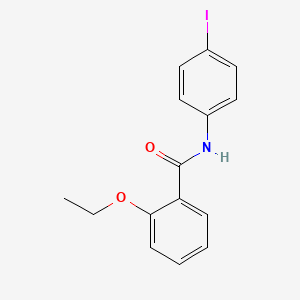

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

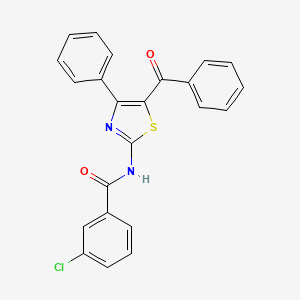

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)

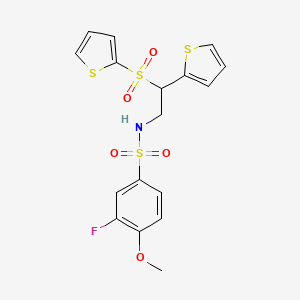

![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)

![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2724913.png)